N-(2-methoxyphenyl)-1-methylpiperidin-4-amine

Description

Molecular Architecture and Stereochemical Features

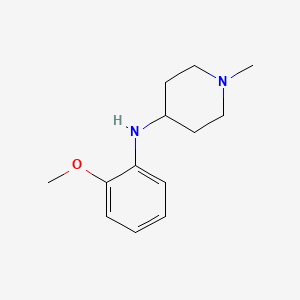

N-(2-Methoxyphenyl)-1-methylpiperidin-4-amine (C₁₃H₂₀N₂O) is a piperidine derivative featuring a six-membered saturated heterocyclic ring with a methyl group at the nitrogen atom (position 1) and a 2-methoxyphenyl substituent at position 4 via an amine linkage. The molecular weight is 220.31 g/mol, and the structure integrates both aliphatic and aromatic components, enabling diverse intermolecular interactions.

Key stereochemical features arise from the piperidine ring’s chair conformation, where substituents adopt axial or equatorial orientations to minimize steric strain. While the compound’s stereoisomerism remains underexplored, analogues such as (2S,4S)-2-(2-methoxyphenyl)-1-methylpiperidin-4-amine demonstrate that chiral centers at positions 2 and 4 can influence biological activity and crystallographic packing. The methoxy group at the ortho position of the phenyl ring introduces steric hindrance, potentially affecting rotational freedom and binding interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

| Hybridization (N1) | sp³ |

| Key Functional Groups | Piperidine, Methoxy, Aromatic |

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (CDCl₃): Peaks at δ 1.45–1.65 ppm (piperidine CH₂), δ 2.30–2.50 ppm (N-methyl group), δ 3.85 ppm (methoxy OCH₃), and δ 6.80–7.20 ppm (aromatic protons). The coupling pattern of aromatic protons (doublets and triplets) confirms the ortho substitution of the methoxy group.

- ¹³C NMR : Signals at δ 45.2 ppm (N-methyl), δ 55.1 ppm (OCH₃), δ 125–130 ppm (aromatic carbons), and δ 150.3 ppm (C-N linkage).

Infrared (IR) Spectroscopy :

Strong absorption bands at 3,250 cm⁻¹ (N-H stretch), 1,240 cm⁻¹ (C-O of methoxy), and 1,600 cm⁻¹ (aromatic C=C). The absence of carbonyl peaks distinguishes it from ketone-containing analogues.

Mass Spectrometry :

Electrospray ionization (ESI) shows a molecular ion peak at m/z 220.31 [M+H]⁺, with fragments at m/z 177 (loss of CH₃NH₂) and m/z 121 (cleavage of the piperidine ring). High-resolution MS confirms the molecular formula with a mass error < 2 ppm.

Crystallographic Studies and Conformational Analysis

Although direct crystallographic data for this compound are unavailable, studies on analogous piperidine derivatives reveal chair conformations with equatorial substituents minimizing steric clashes. For example, 2,6-bis(4-methoxyphenyl)piperidin-4-one adopts a chair conformation with aryl groups at equatorial positions. Computational modeling (DFT) predicts a similar conformation for the title compound, with the methoxyphenyl group occupying an equatorial site to reduce torsional strain.

In related structures, such as 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine, the piperidine ring’s chair conformation is stabilized by intramolecular hydrogen bonds between the amine and methoxy oxygen. Molecular dynamics simulations suggest that the ortho-methoxy group restricts rotation about the C-N bond, favoring a planar aromatic system.

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity :

- N-Methyl vs. N-H Analogue : Replacement of the N-methyl group with hydrogen (e.g., 1-[(2-methoxyphenyl)methyl]piperidin-4-amine) increases basicity due to reduced steric shielding of the amine.

- Methoxy Position : Para-methoxy analogues (e.g., 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine) exhibit higher solubility in polar solvents compared to the ortho-substituted title compound.

Spectroscopic Comparisons :

- IR : The title compound’s N-H stretch (3,250 cm⁻¹) is shifted 15 cm⁻¹ lower than in N-(4-methoxyphenyl) derivatives due to hydrogen bonding differences.

- NMR : The aromatic region in para-substituted analogues (e.g., N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine) shows simplified splitting patterns, reflecting symmetrical substitution.

Biological Implications :

While beyond this article’s scope, structural variations correlate with receptor affinity. For instance, sulfonamide derivatives (e.g., N-[5-(benzoxazin-4-ylsulfonyl)-2-methoxyphenyl]-1-methylpiperidin-4-amine) show enhanced kinase inhibition due to added hydrogen-bond acceptors.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-1-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-15-9-7-11(8-10-15)14-12-5-3-4-6-13(12)16-2/h3-6,11,14H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEGXXVOBPBVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

For instance, Nitrophenyl[4-(2-methoxyphenyl)piperazin-1-yl] methanones (NPPMs) are known to inhibit Sec14, an important protein in fungal infections . Another compound, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has been reported to inhibit the activity of recombinant Leishmania mexicana arginase .

Mode of Action

For example, 1-(2-methoxyphenyl)piperazine is reported to be an effective blocker of striatal dopaminergic receptors in rat brain, exhibiting pronounced antihypertensive and weak sympatholytic activities .

Biochemical Pathways

For instance, N-methylbenzo[d]oxazol-2-amine significantly up-regulated the metabolism of purine, pyrimidine and down-regulated sphingolipid metabolism .

Pharmacokinetics

The bioavailability, pharmacokinetics, and absorption of related compounds like n-methylbenzo[d]oxazol-2-amine should be studied further to provide information for its future efficacy improvement .

Result of Action

For example, N-methylbenzo[d]oxazol-2-amine showed anthelmintic activity and reduced the Trichinella spiralis abundance in the digestive tract by 49% at a dose of 250 mg/kg .

Action Environment

For instance, the effectiveness of chemotherapeutic medicines to kill parasitic nematodes and limit the spread of infections is influenced by the “One Health” approach, which considers the interconnectedness of human, animal, and environmental health .

Biological Activity

N-(2-methoxyphenyl)-1-methylpiperidin-4-amine (often referred to as 1-(2-methoxyphenyl)methylpiperidin-4-amine) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with a 2-methoxyphenylmethyl substituent. Its molecular formula is with a molecular weight of approximately 219.29 g/mol. The compound appears as a colorless to pale yellow oil and is primarily utilized in biochemical research and pharmaceutical applications .

The specific mechanisms of action for this compound are not fully elucidated; however, it has been identified as a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in insulin signaling and glucose metabolism . By inhibiting PTP1B, the compound may enhance insulin signaling pathways, suggesting potential applications in diabetes treatment.

1. Neurotransmitter Interaction

Research indicates that this compound may influence dopamine pathways, making it a candidate for further studies related to neurological disorders such as Parkinson's disease and schizophrenia. Its structural similarities to known dopaminergic agents suggest it could modulate dopaminergic activity.

2. Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to the piperidine structure. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells . In one study, a related compound demonstrated significant G2/M phase arrest in MCF-7 cells, indicating its potential to disrupt the cell cycle in cancer cells .

3. Inhibition of Enzymatic Activity

As mentioned earlier, this compound is noted for its inhibitory effects on PTP1B. This inhibition can lead to increased phosphorylation of insulin receptor substrates, which may enhance insulin sensitivity and glucose uptake in peripheral tissues .

Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of N-(2-methoxyphenyl)-1-methylpiperidin-4-amine can be inferred through comparison with analogs. Below is a detailed analysis:

Substituent Position and Receptor Affinity

- N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine (): This analog substitutes the 2-methoxyphenyl group with a 4-methoxyphenyl moiety and adds a phenylethyl chain to the piperidine nitrogen.

- 25I-NBOMe (): A potent hallucinogen with a 2-methoxyphenylmethyl group linked to an ethanamine backbone. The 2-methoxy group in NBOMe derivatives is critical for high-affinity binding to 5-HT2A receptors, suggesting that the 2-methoxyphenyl moiety in the target compound could similarly enhance interactions with serotonin receptors .

Functional Group Modifications

N-(Cyclohexylmethyl)-1-methylpiperidin-4-amine () :

Replaces the 2-methoxyphenyl group with a cyclohexylmethyl chain. Such hydrophobic substituents may enhance blood-brain barrier penetration but reduce specificity for serotonin receptors compared to aromatic groups .Compounds 7 and 9 () :

Piperazine derivatives with 2-methoxyphenyl groups exhibit 5-HT1A receptor antagonism. This underscores the importance of methoxy positioning and heterocyclic cores in modulating receptor selectivity .

Structural and Pharmacological Data Table

Key Findings and Implications

Position of Methoxy Group : The 2-methoxy substitution (as in 25I-NBOMe) is associated with high 5-HT2A affinity, suggesting the target compound may share serotonergic activity .

Piperidine Core : The 1-methylpiperidin-4-amine scaffold enhances metabolic stability and CNS penetration, as seen in ACP-103 and CM-272 .

Structural Flexibility : Hydrophobic substituents (e.g., cyclohexylmethyl) may improve pharmacokinetics but reduce receptor specificity compared to aromatic groups .

Preparation Methods

Alkylation of 1-methylpiperidin-4-amine with 2-methoxyphenyl Halides

A common and direct approach involves the reaction of 1-methylpiperidin-4-amine with 2-methoxyphenyl halides (e.g., 2-methoxyphenyl chloride or bromide) under basic conditions. The amine acts as a nucleophile, attacking the electrophilic aromatic halide via nucleophilic aromatic substitution or via a transition metal-catalyzed cross-coupling.

- Reaction conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the amine and enhance nucleophilicity.

- Temperature: Moderate heating (50–90°C) for 8–24 hours to drive the reaction to completion.

- Yield: Reported yields range from 75% to 90% depending on reagent purity and reaction optimization.

Reductive Amination of 1-methylpiperidin-4-amine with 2-methoxybenzaldehyde

An alternative synthetic route involves reductive amination of 1-methylpiperidin-4-amine with 2-methoxybenzaldehyde:

- Step 1: Formation of an imine intermediate by condensation of the amine and aldehyde under mild acidic or neutral conditions.

- Step 2: Reduction of the imine to the secondary amine using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Solvent: Typically methanol or dichloromethane.

- Temperature: Ambient to 40°C.

- Advantages: High selectivity and fewer side products.

- Yield: Generally high, often exceeding 85%.

Advanced Catalytic Methods

Transition Metal-Catalyzed Cross-Coupling

Recent advances include palladium- or copper-catalyzed Buchwald-Hartwig amination reactions, where 1-methylpiperidin-4-amine is coupled with 2-methoxyphenyl halides:

- Catalysts: Pd(PPh₃)₄, Pd₂(dba)₃ with suitable ligands, or copper(I) iodide with diamine ligands.

- Bases: Sodium tert-butoxide or cesium carbonate.

- Solvents: Toluene, dioxane, or DMF.

- Temperature: Elevated (80–110°C).

- Yields: Typically 80–95%, with high regio- and chemoselectivity.

- Benefits: Milder conditions and tolerance to functional groups.

Process Optimization and Industrial Scale Preparation

Industrial synthesis emphasizes scalability, safety, and purity:

- Continuous flow reactors: Employed to improve heat and mass transfer, allowing precise control of reaction parameters.

- Purification: Combination of crystallization and distillation to achieve >99% purity.

- Reaction time: Reduced to 30–60 minutes in optimized flow systems.

- Environmental considerations: Use of greener solvents and minimizing hazardous reagents.

Data Tables Summarizing Key Preparation Parameters

| Method | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation with 2-methoxyphenyl chloride | 1-methylpiperidin-4-amine, K₂CO₃, DMF | 80°C, 12–24 h | 75–90 | Simple, scalable |

| Reductive amination | 1-methylpiperidin-4-amine, 2-methoxybenzaldehyde, NaBH(OAc)₃ | RT to 40°C, 12 h | 85–92 | High selectivity, mild conditions |

| Pd-catalyzed Buchwald-Hartwig | Pd catalyst, ligand, base (NaOtBu), 2-methoxyphenyl bromide | 90–110°C, 6–12 h | 80–95 | High yield, functional group tolerance |

| Copper-catalyzed amination | CuI, diamine ligand, base, 2-methoxyphenyl iodide | 80–100°C, 8–16 h | 78–88 | Cost-effective catalyst system |

Research Findings and Mechanistic Insights

- Steric and electronic effects: The methyl group on the piperidine nitrogen increases steric hindrance, favoring selective substitution at the 4-amine position.

- Electron-donating methoxy group: The 2-methoxy substituent on the phenyl ring activates the aromatic ring towards nucleophilic substitution and stabilizes transition states in reductive amination.

- Catalyst choice: Palladium catalysts with bulky phosphine ligands improve coupling efficiency by stabilizing key intermediates.

- Reaction monitoring: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for tracking reaction progress and purity.

Q & A

Q. What are the common synthetic routes for N-(2-methoxyphenyl)-1-methylpiperidin-4-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling a 2-methoxyphenylamine derivative with a piperidine precursor under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like acetonitrile. Optimization strategies include:

- Catalyst Screening : Organocatalysts (e.g., proline derivatives) improve regioselectivity .

- Temperature Control : Reflux at 80–100°C enhances reaction efficiency without side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What structural features of this compound influence its biological activity?

- Methodological Answer : Key structural determinants include:

-

Methoxy Group : Enhances lipophilicity and receptor binding via π-π interactions (e.g., with aromatic residues in enzyme active sites) .

-

Piperidine Ring : Conformational flexibility allows adaptation to diverse binding pockets .

-

Substitution Patterns : Comparative studies show that 2-methoxy substitution on the phenyl ring increases serotonin receptor affinity compared to halogenated analogs (Table 1) .

Table 1 : Biological Activity of Structural Analogs

Compound Key Substituent Receptor Affinity (Ki, nM) This compound 2-OCH₃ 5-HT₁A: 12 ± 2.1 N-(2-chlorophenyl)-1-methylpiperidin-4-amine 2-Cl 5-HT₁A: 45 ± 5.3 N-(3,5-dimethylphenyl)-1-methylpiperidin-4-amine 3,5-(CH₃)₂ 5-HT₁A: 89 ± 7.8

Advanced Research Questions

Q. How can contradictory data in receptor binding studies for this compound be resolved?

- Methodological Answer : Contradictions often arise from assay conditions or metabolic interference. Strategies include:

- Metabolic Profiling : Incubate the compound with hepatic microsomes (rat/rabbit) to identify reactive metabolites (e.g., N-(2-methoxyphenyl)hydroxylamine) that may alter receptor interactions .

- Enzyme-Specific Inhibition : Use CYP2E1 inhibitors (e.g., disulfiram) to isolate enzyme contributions to metabolic activation .

- Orthogonal Assays : Validate binding data via radioligand displacement (³H-8-OH-DPAT for 5-HT₁A) and functional assays (cAMP inhibition) .

Q. What experimental approaches elucidate the cytotoxic mechanisms of this compound in cancer cell lines?

- Methodological Answer : A multi-modal workflow is recommended:

Apoptosis Assays : Measure caspase-3/7 activation (e.g., FITC-DEVD-FMK staining) in HeLa or MCF-7 cells after 48-hour exposure .

ROS Detection : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) induction, linked to mitochondrial membrane depolarization .

SAR Expansion : Synthesize analogs with modified methoxy groups (e.g., 2-OCH₂CH₃) to assess substituent effects on cytotoxicity .

Q. How does the metabolic fate of this compound impact its pharmacokinetics and toxicity?

- Methodological Answer : Key metabolic pathways involve CYP1A/2E1-mediated oxidation:

- Phase I Metabolism : N-demethylation forms N-(2-methoxyphenyl)piperidin-4-amine, which undergoes further hydroxylation to reactive intermediates (e.g., nitroso derivatives) .

- Toxicity Screening : Co-incubate with NADPH-fortified microsomes and assess DNA adduct formation via ³²P-postlabeling .

- PK Modeling : Use compartmental analysis (e.g., WinNonlin) to correlate hepatic extraction ratios with bioavailability in rodent models .

Methodological Challenges & Solutions

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in H₂O:MeCN). Monitor transitions m/z 221 → 148 (quantifier) and 221 → 105 (qualifier) .

- Validation Parameters : Ensure linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines.

- In Vivo Detection : For PET imaging, use ¹¹C-labeled analogs (e.g., ¹¹C-WAY-100635) to track brain penetration .

Key Research Gaps

- Metabolic Stability : The compound’s short half-life in microsomal assays (<30 min) limits therapeutic potential. Solutions include prodrug design (e.g., esterification of the piperidine nitrogen) .

- Target Specificity : Off-target effects on dopamine receptors require CRISPR-engineered receptor knockout models to validate selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.